Depramine

Descripción general

Descripción

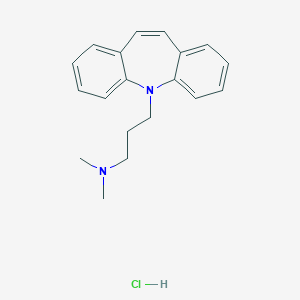

Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) which was never marketed . It is used to treat depression by increasing the amounts of certain natural substances in the brain that are needed for mental balance .

Molecular Structure Analysis

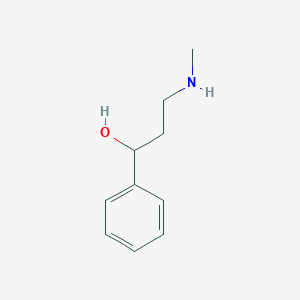

Depramine has a molecular formula of C19H22N2 . It contains a total of 45 bonds; 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

Depramine has a molecular weight of 314.85 . It is a pharmaceutical primary standard .Aplicaciones Científicas De Investigación

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

- Summary of Application : Desipramine has been used in the treatment of ADHD . It is believed to have a paradoxical calming effect, although the exact mechanism of action is unclear .

- Methods of Application : Studies have used dopamine (DA) transporter (DAT) knockout (KO) mice to investigate the effects of Desipramine . The NE transporter (NET) blocker desipramine was found to elevate both norepinephrine (NE) and dopamine (DA), but not 5-HT levels, in PFC tissue slices from wild-type (WT) and DAT-KO, but not NET-KO mice .

- Results or Outcomes : Systemic administration of desipramine or fluoxetine inhibits hyperactivity in DAT-KO mice, whereas local PFC infusion of desipramine alone produced this same effect . These data suggest elevation of PFC DA and not NE or 5-HT, as a convergent mechanism for the paradoxical effects of psychostimulants observed in ADHD therapy .

Treatment of Neuropathic Pain

- Summary of Application : Desipramine, a tricyclic antidepressant, is used for treating neuropathic pain . It is from the same class of medicines as amitriptyline, which is widely recommended for treating neuropathic pain .

- Methods of Application : Clinical trials have been conducted where desipramine was used to treat neuropathic pain . The dosage usually ranges between 100 mg and 150 mg daily .

Treatment of Depression

- Summary of Application : Desipramine is primarily used for the treatment of depression . It is a tricyclic antidepressant that increases the activity of certain chemicals in the brain that help elevate mood .

- Methods of Application : Desipramine is usually taken one to three times a day and may be taken with or without food . The dosage depends on the patient’s medical condition and response to treatment .

Treatment of Bulimia Nervosa

- Summary of Application : Desipramine has been used in the treatment of bulimia nervosa, an eating disorder .

- Methods of Application : In a study, patients were treated with either desipramine or a placebo over an 8-week period .

- Results or Outcomes : The study found that patients treated with desipramine showed a significant reduction in binge eating and purging behaviors compared to those treated with a placebo .

Treatment of Obsessive Compulsive Disorder (OCD)

- Summary of Application : Desipramine is used for the treatment of obsessive compulsive disorder, obsessions and phobias .

- Methods of Application : Desipramine is usually taken orally, with the dosage depending on the patient’s medical condition and response to treatment .

- Results or Outcomes : Desipramine can help ease the symptoms in each of these conditions. It works by interfering with the brain chemical serotonin .

Treatment of Panic Disorder

- Summary of Application : Desipramine is used for the treatment of panic disorder .

- Methods of Application : Desipramine is usually taken orally, with the dosage depending on the patient’s medical condition and response to treatment .

- Results or Outcomes : Desipramine can help ease the symptoms of panic disorder. It works by interfering with the brain chemical serotonin .

Safety And Hazards

Propiedades

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQDRVNCMCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-54-8 (Parent) | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40973825 | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride | |

CAS RN |

58262-51-4 | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

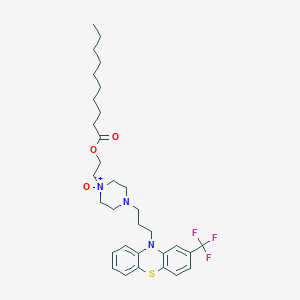

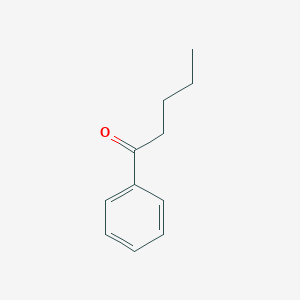

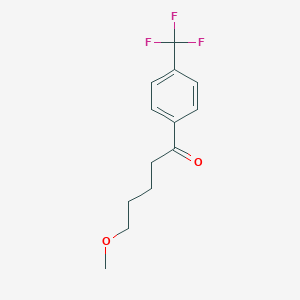

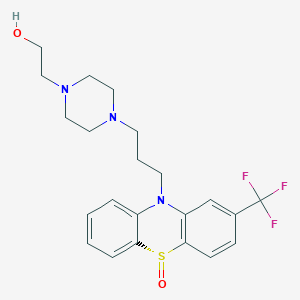

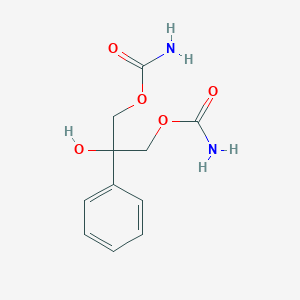

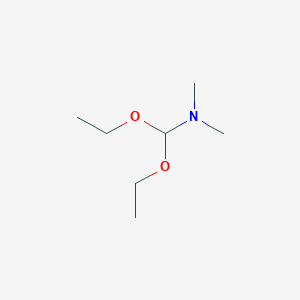

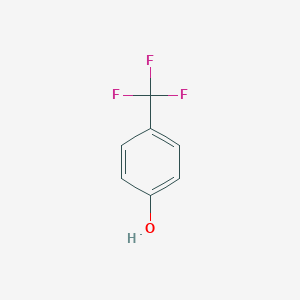

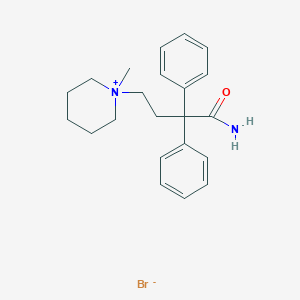

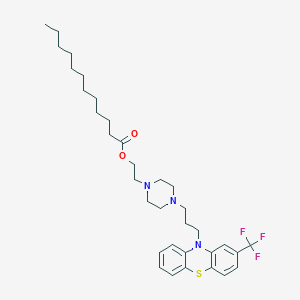

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)